

An In-depth Technical Guide to α -Acetamidocinnamic Acid (CAS: 5469-45-4)

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Compound of Interest

Compound Name: *α -Acetamidocinnamic acid*

Cat. No.: B8816953

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Acetamidocinnamic acid, with the CAS number 5469-45-4, is a synthetic unsaturated amino acid derivative of significant interest in organic synthesis and pharmaceutical development.^{[1][2]} Its rigid structure and prochiral center make it an important precursor for the asymmetric synthesis of optically pure α -amino acids, which are fundamental building blocks for numerous pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

α -Acetamidocinnamic acid is typically a white to orange or green crystalline powder.^{[1][3]} It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.^{[1][3]}

Table 1: General Properties of **α -Acetamidocinnamic Acid**

Property	Value	Reference(s)
CAS Number	5469-45-4	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1][2][3][4][5][6][7]
Molecular Weight	205.21 g/mol	[1][2][3][4][5][6][7]
Synonyms	(E)-2-Acetamido-3-phenylprop-2-enoic acid, N-Acetyldehydrophenylalanine	[1][2][4][5]
Appearance	White to Orange to Green powder/crystal	[1][3]

Table 2: Physicochemical Data of **alpha-Acetamidocinnamic Acid**

Property	Value	Reference(s)
Melting Point	183-195 °C	[1][3][4][5]
Boiling Point	455.4 ± 45.0 °C (Predicted)	[3]
Density	1.32 g/cm ³	[3]
Solubility	Soluble in methanol (100 mg/mL), very soluble in water. Insoluble in water (contradictory report).	[3][4]
pKa	3.52 ± 0.10 (Predicted)	[3]
Flash Point	229.2 °C	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **alpha-acetamidocinnamic acid**.

Table 3: Spectroscopic Information for **alpha-Acetamidocinnamic Acid**

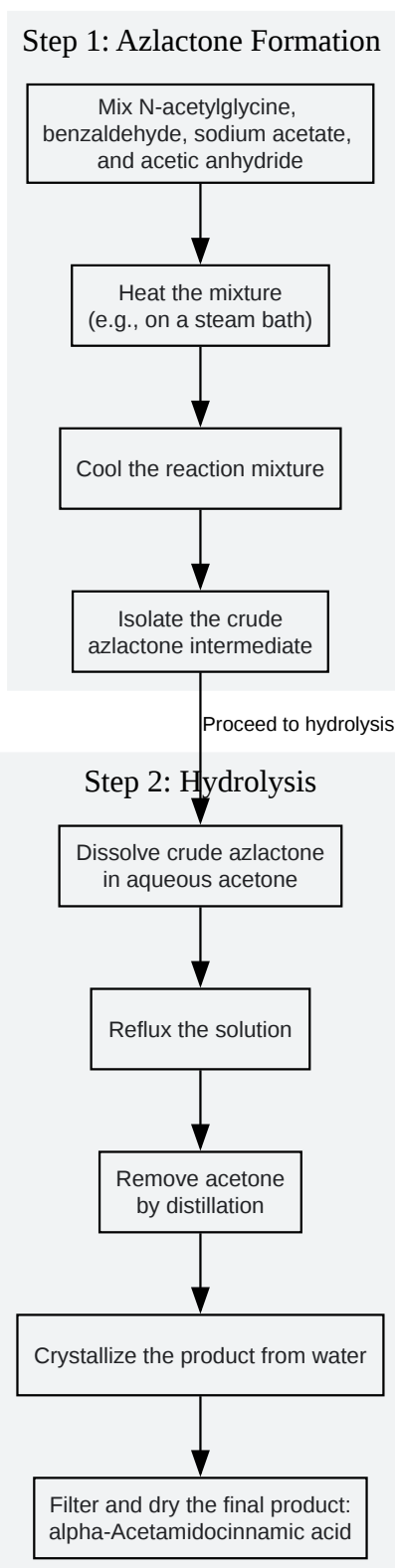
Technique	Data	Reference(s)
^1H NMR	Data confirms the chemical structure.	
^{13}C NMR	Not explicitly found in the provided search results.	
Infrared (IR) Spectroscopy	IR spectrum available on the NIST WebBook.	[9]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) available on the NIST WebBook.	[9]

Experimental Protocols

Synthesis of α -Acetamidocinnamic Acid via Erlenmeyer-Plöchl Reaction

This method involves the condensation of N-acetylglycine with benzaldehyde in the presence of a base and acetic anhydride to form an azlactone intermediate, which is subsequently hydrolyzed.

Experimental Workflow for the Synthesis of α -Acetamidocinnamic Acid



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Caption: Workflow for the synthesis of **alpha-Acetamidocinnamic acid**.

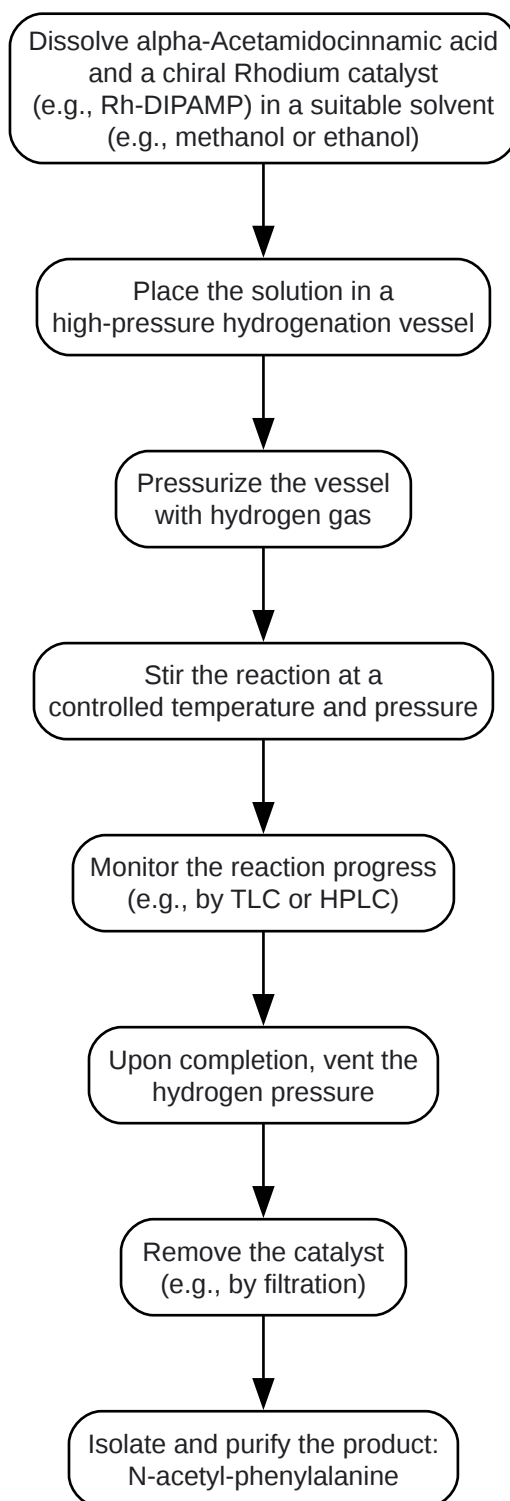
Detailed Methodology:

- **Azlactone Formation:** In a suitable flask, combine N-acetylglycine, benzaldehyde, anhydrous sodium acetate, and acetic anhydride.
- Gently heat the mixture with stirring until a clear solution is formed.
- Continue heating under reflux for approximately one hour.
- Cool the reaction mixture, which should result in the crystallization of the azlactone intermediate.
- Isolate the crude azlactone by filtration and wash with cold water.
- **Hydrolysis:** Dissolve the crude azlactone in a mixture of acetone and water.
- Heat the solution at reflux for several hours to facilitate hydrolysis.
- Remove the acetone by distillation.
- The remaining aqueous solution is heated to ensure complete dissolution and then filtered hot.
- Allow the filtrate to cool, leading to the crystallization of **alpha-acetamidocinnamic acid**.
- Collect the crystals by filtration, wash with cold water, and dry.

Asymmetric Hydrogenation of alpha-Acetamidocinnamic Acid

A primary application of **alpha-acetamidocinnamic acid** is its use as a substrate in asymmetric hydrogenation to produce enantiomerically enriched N-acetyl-phenylalanine, a precursor to L-phenylalanine and its derivatives like L-DOPA. This process typically employs a chiral rhodium catalyst.

Experimental Workflow for Asymmetric Hydrogenation



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Caption: General workflow for the asymmetric hydrogenation of **alpha-Acetamidocinnamic acid**.

Detailed Methodology:

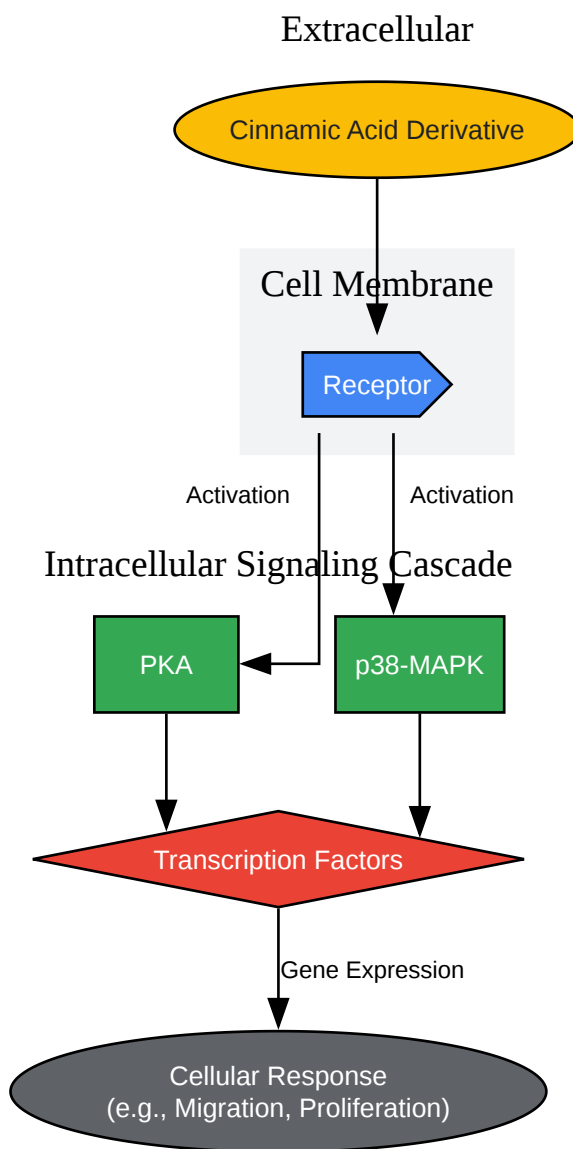
- In a high-pressure reactor, dissolve **alpha-acetamidocinnamic acid** in an appropriate solvent (e.g., methanol, ethanol).
- Add a catalytic amount of a chiral rhodium complex (e.g., a complex with a chiral phosphine ligand like DIPAMP).
- Seal the reactor and purge with hydrogen gas.
- Pressurize the reactor to the desired hydrogen pressure.
- Stir the reaction mixture at a specific temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
- Carefully vent the excess hydrogen.
- Remove the catalyst, often by filtration through a pad of celite or silica gel.
- The resulting solution containing N-acetyl-phenylalanine can be further processed to isolate the final product.

Applications in Drug Development and Research

The primary significance of **alpha-acetamidocinnamic acid** in drug development lies in its role as a key precursor to optically pure α -amino acids. The asymmetric hydrogenation of its carbon-carbon double bond is a critical step in the synthesis of enantiomerically pure N-acetyl-phenylalanine, a direct precursor to L-phenylalanine and its derivatives. One of the most notable applications is in the synthesis of L-DOPA, a crucial medication for the treatment of Parkinson's disease.

While direct involvement of **alpha-acetamidocinnamic acid** in signaling pathways is not well-documented, its parent class of compounds, cinnamic acids and their derivatives, have been shown to influence various biological processes. For instance, some hydroxycinnamic acids are involved in plant defense mechanisms and can modulate signaling pathways in mammalian cells.

Generalized Signaling Pathway Influenced by Cinnamic Acid Derivatives



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Caption: Generalized influence of cinnamic acid derivatives on cellular signaling pathways.

Disclaimer: This diagram illustrates a generalized pathway and does not represent a confirmed mechanism for **alpha-acetamidocinnamic acid** itself.

Safety Information

alpha-Acetamidocinnamic acid is classified as an irritant.[3] It can cause skin and serious eye irritation.[1][5] Appropriate personal protective equipment, including gloves, safety glasses,

and a lab coat, should be worn when handling this compound.

Table 4: Hazard and Safety Information for **alpha-Acetamidocinnamic Acid**

Category	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.	[1][5]
Precautionary Statements	P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313	[5]
WGK (Germany)	3	[5]

Conclusion

alpha-Acetamidocinnamic acid (CAS: 5469-45-4) is a valuable and versatile building block in synthetic organic chemistry, with a particularly important role in the pharmaceutical industry. Its utility as a precursor for the asymmetric synthesis of non-natural amino acids underscores its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to alpha-Acetamidocinnamic Acid (CAS: 5469-45-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8816953#alpha-acetamidocinnamic-acid-cas-number-5469-45-4-information]

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